

# Application Notes: Fura-2 Imaging of 2-Methylthio-ATP-Induced Calcium Flux

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## Compound of Interest

Compound Name: 2-Methylthio-ATP tetrasodium

Cat. No.: B11930634

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## Introduction

Intracellular calcium ( $\text{Ca}^{2+}$ ) is a ubiquitous second messenger that governs a multitude of cellular processes, including neurotransmission, muscle contraction, and hormone secretion[1]. The study of  $\text{Ca}^{2+}$  dynamics is crucial for understanding cell signaling in both physiological and pathological states. Extracellular nucleotides like adenosine triphosphate (ATP) and its stable analog, 2-Methylthioadenosine triphosphate (2-MeSATP), are key signaling molecules that can trigger transient increases in intracellular  $\text{Ca}^{2+}$  concentration ( $[\text{Ca}^{2+}]_i$ )[2][3][4].

2-MeSATP primarily acts as an agonist for P2Y purinergic receptors, a family of G-protein-coupled receptors (GPCRs)[5][6]. Specifically, it is a potent agonist for the P2Y<sub>1</sub> receptor[5][6]. Activation of P2Y<sub>1</sub> receptors initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol 1,4,5-trisphosphate ( $\text{IP}_3$ ) and diacylglycerol (DAG)[7][8].  $\text{IP}_3$  then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored  $\text{Ca}^{2+}$  into the cytoplasm[2][8][9]. This rapid increase in cytosolic  $\text{Ca}^{2+}$  can be visualized and quantified using fluorescent indicators.

Fura-2 acetoxymethyl ester (Fura-2 AM) is a high-affinity, ratiometric fluorescent dye widely used for measuring intracellular calcium[1][10]. As a cell-permeant ester, Fura-2 AM readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-2 molecule in the cytoplasm[1][10][11]. Fura-2 exhibits a shift in its fluorescence excitation wavelength upon binding to  $\text{Ca}^{2+}$ . The dye is excited at 340 nm when bound to calcium and at 380 nm in its unbound form, with both states emitting light at approximately 510 nm[1][12][13]. The ratio of the fluorescence intensities at these two

excitation wavelengths (340/380) is directly proportional to the intracellular  $\text{Ca}^{2+}$  concentration, providing a robust and quantitative measurement that is largely independent of dye concentration, cell thickness, or photobleaching[1][10].

This application note provides a detailed protocol for using Fura-2 imaging to monitor and quantify the calcium flux induced by 2-MeSATP in cultured cells. This assay is a powerful tool for researchers in cell biology, pharmacology, and drug development to study P2Y receptor signaling and screen for compounds that modulate this pathway.

## Quantitative Data Summary

The following table summarizes typical quantitative parameters for 2-MeSATP-induced calcium flux experiments using Fura-2 imaging. Note that optimal conditions can vary depending on the cell type and experimental setup[10][14].

Parameter	Typical Range/Value	Cell Type Examples	Source
Agonist			
2-MeSATP Concentration	$10^{-7}$ M - $10^{-5}$ M	Conjunctival Goblet Cells, Rat Hepatocytes	[5][15]
Calcium Indicator			
Fura-2 AM Stock Conc.	1 mg/mL or 1 mM in dry DMSO	General	[11][14][16]
Fura-2 AM Loading Conc.	0.5 $\mu$ M - 5 $\mu$ M	HEK293, Cortical Neurons, iPSC-CMs	[11][14][17]
Loading Time	15 - 60 minutes	General	[11][13][14]
Loading Temperature	Room Temperature or 37°C	General	[11][14][16]
De-esterification Time	20 - 30 minutes	General	[11][12][16]
Imaging Parameters			
Excitation Wavelengths	340 nm and 380 nm	General	[1][12][13]
Emission Wavelength	~510 nm	General	[1][12][13]
Image Acquisition Interval	1 - 10 seconds	General	[16][17]

## Detailed Experimental Protocols

This section provides a comprehensive methodology for performing Fura-2 imaging of 2-MeSATP-induced calcium flux.

### Part 1: Materials and Reagents

- Cells: Cultured cells expressing P2Y receptors (e.g., HEK293, primary neurons, hepatocytes).
- Culture Medium: Appropriate for the cell line.
- Coverslips: Sterile glass coverslips or 96-well black, clear-bottom imaging plates[12].
- Fura-2 AM (Cell Permeant): Lyophilized powder.
- 2-Methylthioadenosine triphosphate (2-MeSATP): As a stock solution.
- Dimethyl sulfoxide (DMSO): Anhydrous/dry.
- Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer: pH 7.4[1][13].
- Probenecid (optional): Anion transport inhibitor to improve dye retention[13].
- Ionomycin and EGTA (for calibration): For determining maximum ( $R_{max}$ ) and minimum ( $R_{min}$ ) fluorescence ratios[16].
- Equipment:
  - Fluorescence microscope with filter sets for Fura-2 (340nm and 380nm excitation, 510nm emission), equipped with a perfusion system and a sensitive camera[17].
  - Alternatively, a fluorescence plate reader with dual-wavelength excitation capabilities[12].
  - Cell culture incubator, biosafety cabinet, pipettes, and standard lab consumables.

## Part 2: Reagent Preparation

- 1 mM Fura-2 AM Stock Solution:
  - Warm the vial of Fura-2 AM (e.g., 50  $\mu$ g) to room temperature before opening to prevent condensation[11].
  - Add 50  $\mu$ L of anhydrous DMSO to the 50  $\mu$ g vial to yield a 1 mM stock solution[11][14][16].
  - Vortex for 1 minute until fully dissolved. The solution should appear pale yellow[11].

- Store aliquots at -20°C in a dry, dark place. Avoid repeated freeze-thaw cycles[11][14].
- Recording Buffer (e.g., HBSS):
  - Prepare 1x HBSS solution and adjust the pH to 7.4[1][13]. Ensure it contains physiological levels of  $\text{Ca}^{2+}$  (e.g., 1.3 mM  $\text{CaCl}_2$ ) and glucose[1].
  - For experiments requiring a calcium-free environment, prepare a separate buffer without  $\text{CaCl}_2$  and add EGTA.
- Fura-2 AM Loading Solution:
  - For a final loading concentration of 2  $\mu\text{M}$ , dilute the 1 mM Fura-2 AM stock solution 1:500 in the recording buffer.
  - Vortex thoroughly before adding to cells[1].
  - Optional: Add Pluronic F-127 (to a final concentration of ~0.02%) to aid dye solubilization and Probenecid (1-2.5 mM) to prevent dye leakage[12][13].
- 2-MeSATP Working Solution:
  - Prepare a concentrated stock solution of 2-MeSATP in water or buffer.
  - On the day of the experiment, dilute the stock solution to the desired final working concentrations in the recording buffer.

## Part 3: Cell Preparation and Dye Loading

- Cell Seeding:
  - Seed cells onto sterile glass coverslips or into black, clear-bottom 96-well plates 24-48 hours before the experiment to achieve 80-90% confluency[12][13][17].
- Fura-2 AM Loading:
  - Aspirate the culture medium from the cells.
  - Wash the cells once or twice with warm recording buffer[12][17].

- Add the freshly prepared Fura-2 AM loading solution to the cells.
- Incubate for 30-60 minutes at room temperature or 37°C in the dark[13][14][16]. The optimal time and temperature should be determined for each cell type to ensure adequate dye loading without compartmentalization[10][11][14].
- Washing and De-esterification:
  - After incubation, remove the loading solution and wash the cells twice with the recording buffer to remove extracellular Fura-2 AM[12][17].
  - Add fresh recording buffer and incubate for an additional 20-30 minutes at room temperature in the dark. This allows for the complete de-esterification of the dye by cellular esterases[11][12][16].

## Part 4: Calcium Imaging and Data Acquisition

- Microscope/Plate Reader Setup:
  - Mount the coverslip in an imaging chamber on the microscope stage or place the 96-well plate in the plate reader[16][17].
  - If using a microscope, add ~0.5 mL of recording buffer to the chamber[16].
  - Set the instrument to alternately excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm[12][17].
  - Adjust the exposure times and camera gain to obtain a good signal-to-noise ratio, ensuring the fluorescence at 380 nm is bright but not saturated[14][16].
- Data Acquisition:
  - Begin recording to establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
  - Apply the 2-MeSATP working solution to the cells using the perfusion system or injector.

- Continue recording the fluorescence changes for several minutes until the signal returns to or near the baseline.
- Acquire images at intervals of 1-10 seconds, depending on the expected kinetics of the calcium response[16][17].

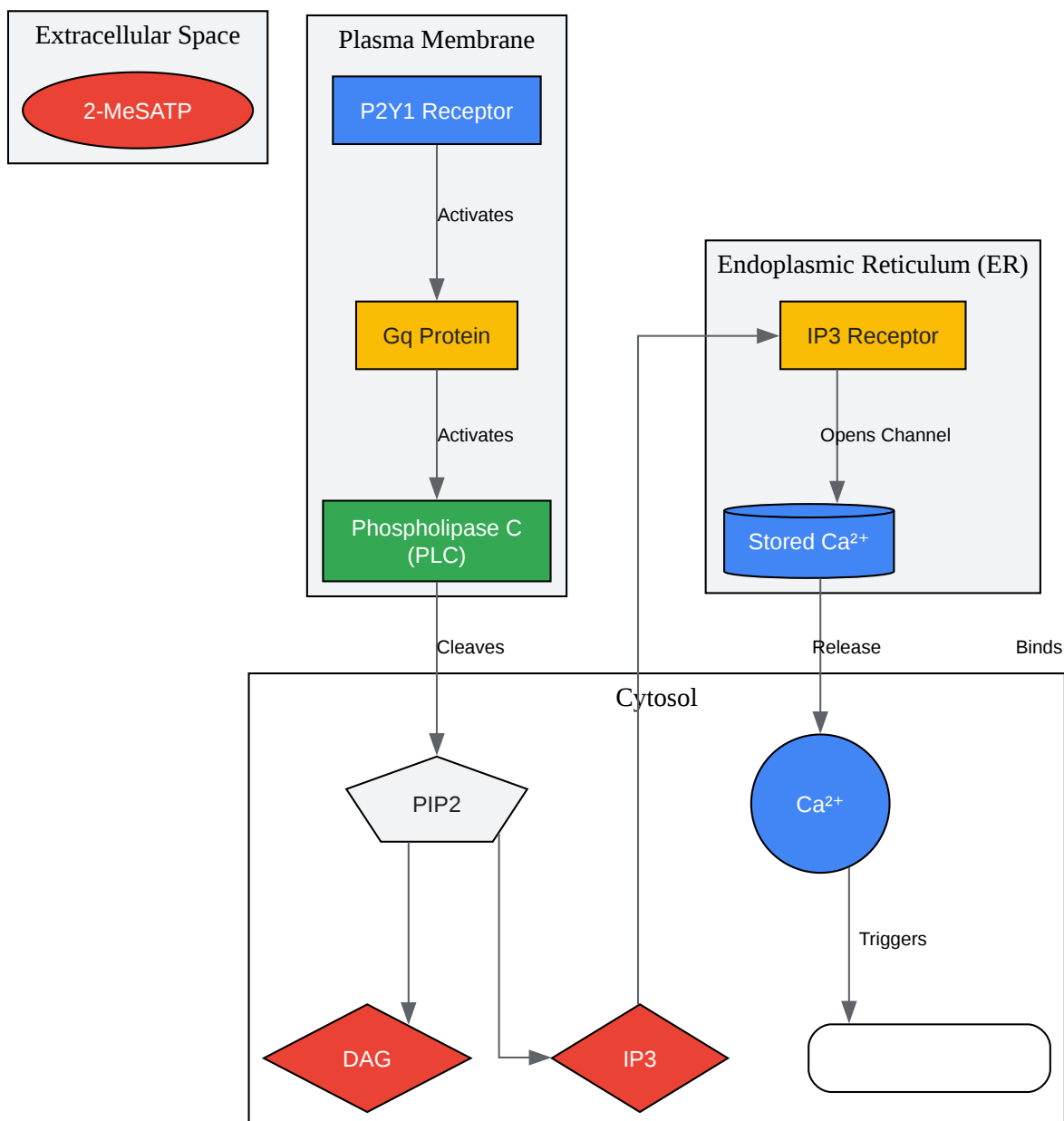
## Part 5: Data Analysis

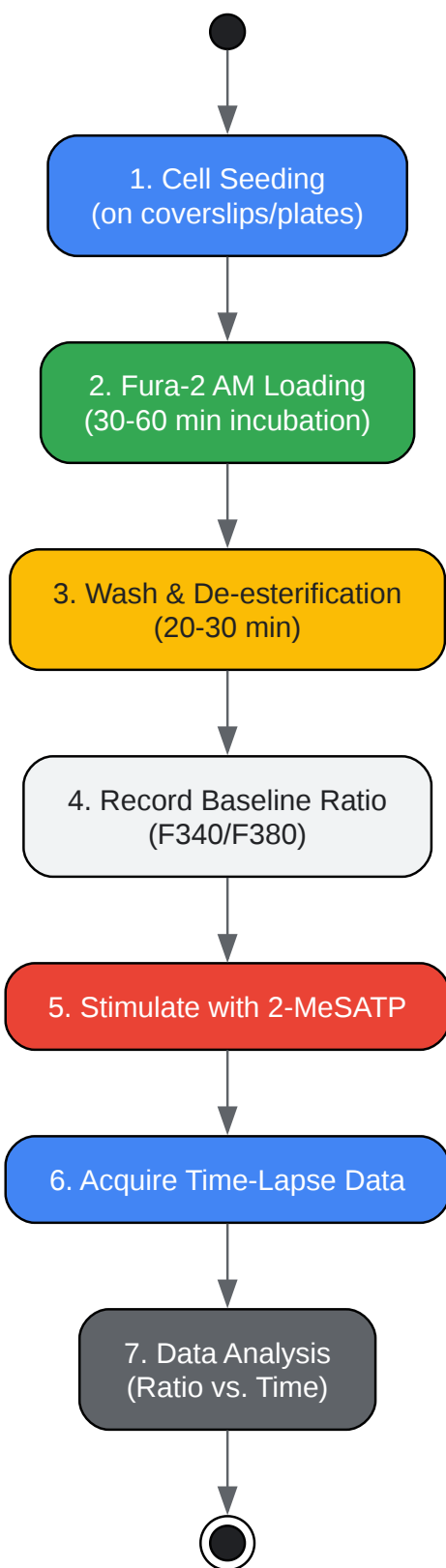
- Ratio Calculation:
  - For microscopy, select regions of interest (ROIs) corresponding to individual cells[16].
  - For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380).
  - Plot the ratio as a function of time to visualize the change in intracellular  $\text{Ca}^{2+}$ .
- Calcium Concentration Conversion (Optional):
  - The fluorescence ratio can be converted to absolute  $[\text{Ca}^{2+}]_i$  using the Grynkiewicz equation[16]:  $[\text{Ca}^{2+}]_i = K_d * (\text{F380\_max} / \text{F380\_min}) * (R - R_{\text{min}}) / (R_{\text{max}} - R)$
  - Where:
    - $K_d$ : The dissociation constant of Fura-2 for  $\text{Ca}^{2+}$  (~224 nM).
    - $R$ : The measured 340/380 ratio for each time point.
    - $R_{\text{min}}$ : The ratio in the absence of  $\text{Ca}^{2+}$  (determined by adding a  $\text{Ca}^{2+}$  chelator like EGTA).
    - $R_{\text{max}}$ : The ratio at  $\text{Ca}^{2+}$  saturation (determined by adding a  $\text{Ca}^{2+}$  ionophore like Ionomycin in a high  $\text{Ca}^{2+}$  buffer)[16].
    - $\text{F380\_max} / \text{F380\_min}$ : The ratio of fluorescence intensities at 380 nm excitation under  $\text{Ca}^{2+}$ -free and  $\text{Ca}^{2+}$ -saturating conditions, respectively[16].

## Visualizations

## Signaling Pathway Diagram







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